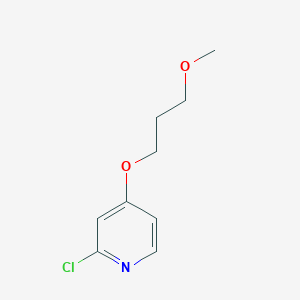
2-Chloro-4-(3-methoxypropoxy)pyridine
概要
説明
2-Chloro-4-(3-methoxypropoxy)pyridine is a synthetic organic compound characterized by its molecular structure, which includes a pyridine ring substituted with a chloro group at the second position and a 3-methoxypropoxy group at the fourth position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(3-methoxypropoxy)pyridine typically involves the reaction of 2-chloropyridine with 3-methoxypropyl chloride under suitable reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane, at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions: 2-Chloro-4-(3-methoxypropoxy)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the pyridine ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the chloro group.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of this compound derivatives with reduced chloro groups.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Pharmaceutical Synthesis
One of the primary applications of 2-Chloro-4-(3-methoxypropoxy)pyridine is in the synthesis of pharmaceutical compounds, particularly proton pump inhibitors (PPIs) such as Rabeprazole. The compound serves as a key intermediate in the production of Rabeprazole sodium, which is widely used to treat gastroesophageal reflux disease (GERD) and other conditions related to excessive stomach acid.
Synthesis Pathway
The synthesis of Rabeprazole from this compound involves several chemical reactions:
- Chlorination : The compound can undergo chlorination to form 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride, which is a precursor for further reactions.
- Formation of Thioether : It reacts with 2-mercaptobenzimidazole to produce Rabeprazole thioether directly, eliminating the need for additional purification steps due to its high purity (over 98%) .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in synthetic pathways:
Case Study: Synthesis of Rabeprazole
A patent describes a method for synthesizing Rabeprazole sodium using this compound as an intermediate. The process emphasizes the compound's stability and ease of handling compared to other intermediates, facilitating large-scale production .
Research on Selective Reactions
In addition to its role in pharmaceuticals, the compound has been utilized in selective reactions such as diastereoselective reductions and nucleophilic additions. These reactions demonstrate its versatility as a reagent in organic chemistry .
作用機序
The mechanism by which 2-Chloro-4-(3-methoxypropoxy)pyridine exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and molecular targets involved would vary based on the context of its use.
類似化合物との比較
2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride
2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride
2-Chloromethyl-3-methyl-4-methoxypropoxy pyridine hydrochloride
特性
IUPAC Name |
2-chloro-4-(3-methoxypropoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-12-5-2-6-13-8-3-4-11-9(10)7-8/h3-4,7H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJMLZUQQJIGKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















